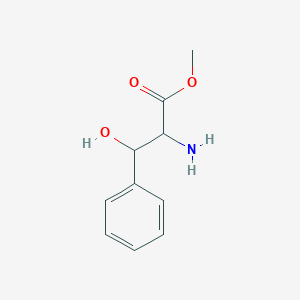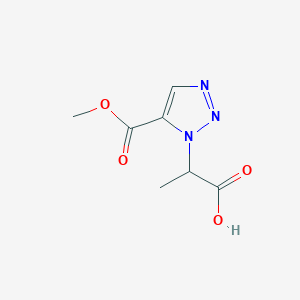
2-(5-methoxycarbonyltriazol-1-yl)propanoic acid
描述
2-(5-methoxycarbonyltriazol-1-yl)propanoic acid is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring imparts unique properties to the compound, making it a valuable target for various synthetic and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxycarbonyltriazol-1-yl)propanoic acid typically involves a copper-free Huisgen cycloaddition reaction. This reaction is a 1,3-dipolar cycloaddition between an azide and an alkyne, leading to the formation of the triazole ring. The key step in the synthesis is the cycloaddition between N-(1,3-diazido-2-(azidomethyl)propan-2-yl)-4-methylbenzenesulfonamide and dimethyl acetylenedicarboxylate . The reaction is carried out under mild conditions and provides a good yield of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the starting materials and reagents.
化学反应分析
Types of Reactions
2-(5-methoxycarbonyltriazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the triazole ring.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly acidic or basic pH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the triazole ring, while substitution reactions can introduce new functional groups to the compound.
科学研究应用
2-(5-methoxycarbonyltriazol-1-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for its triazole ring, which is known to interact with various biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-(5-methoxycarbonyltriazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Tetramethyl 1,1′-(2-[{4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl]-2-[(4-methylphenyl)sulfonamido]propane-1,3-diyl)bis(1H-1,2,3-triazole-4,5-dicarboxylate): A compound with a similar triazole structure but with additional functional groups.
Phenylboronic pinacol esters: Compounds that share some chemical properties and are used in similar applications.
Uniqueness
2-(5-methoxycarbonyltriazol-1-yl)propanoic acid is unique due to its specific triazole ring structure and the presence of the methoxycarbonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C7H9N3O4 |
|---|---|
分子量 |
199.16 g/mol |
IUPAC 名称 |
2-(5-methoxycarbonyltriazol-1-yl)propanoic acid |
InChI |
InChI=1S/C7H9N3O4/c1-4(6(11)12)10-5(3-8-9-10)7(13)14-2/h3-4H,1-2H3,(H,11,12) |
InChI 键 |
XQSRVVBMKOECGJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)O)N1C(=CN=N1)C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

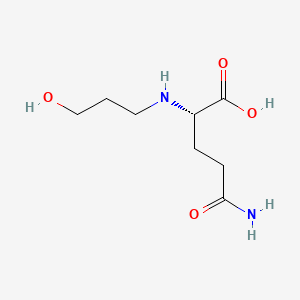
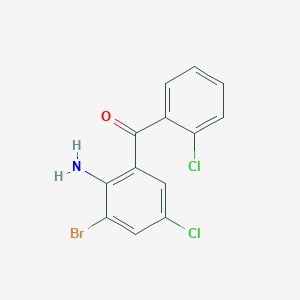
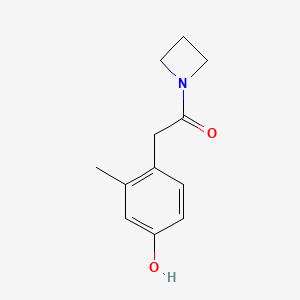
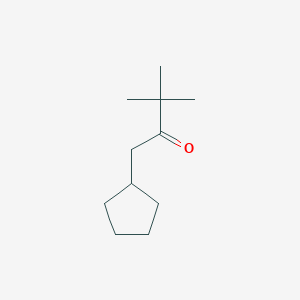
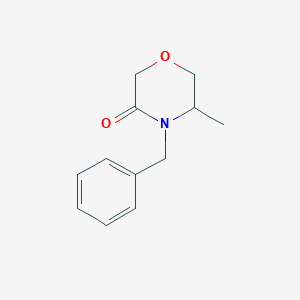
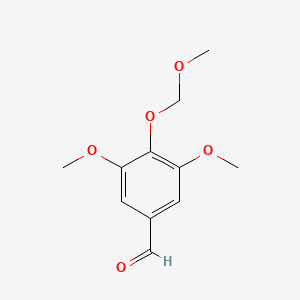
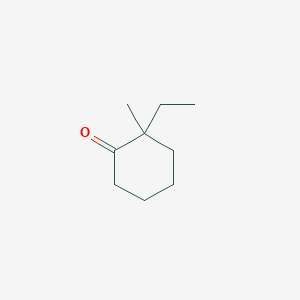
![Tert-butyl(4-chloro-2-{[3-(morpholin-4-ylcarbonyl)phenyl]ethynyl}phenoxy)acetate](/img/structure/B8637960.png)
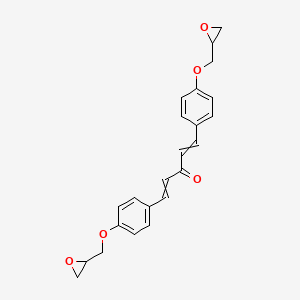
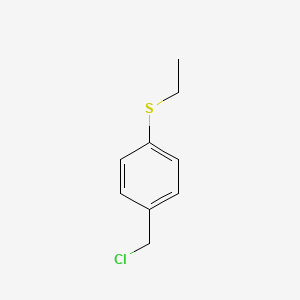
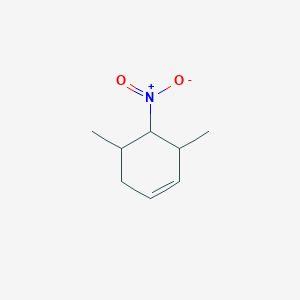
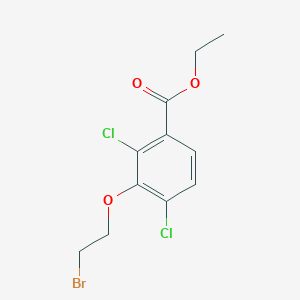
![n-Cyclohexyl-1h-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B8637981.png)
